Product packaging for 5-Nitro-4,6-di(piperidin-1-yl)pyrimidine(Cat. No.:CAS No. 352549-20-3)

5-Nitro-4,6-di(piperidin-1-yl)pyrimidine

Cat. No.: B421070
CAS No.: 352549-20-3
M. Wt: 291.35g/mol
InChI Key: OKHMRKXSDAGFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Nitro-4,6-di(piperidin-1-yl)pyrimidine is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core that is selectively functionalized with nitro and piperidin-1-yl groups, making it a versatile scaffold for the synthesis of more complex molecules . Its structure is closely related to other documented research compounds, such as 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine, which share similar synthetic utility as building blocks . The presence of the nitro group offers a handle for further functionalization through reduction to an amine or nucleophilic substitution reactions, while the piperidine substituents can influence the molecule's solubility and electronic characteristics. Researchers utilize this and similar compounds in the exploration of new chemical spaces, particularly in the development of potential pharmacologically active agents . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use, as related pyrimidine compounds may have hazards such as causing skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N5O2 B421070 5-Nitro-4,6-di(piperidin-1-yl)pyrimidine CAS No. 352549-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

352549-20-3

Molecular Formula

C14H21N5O2

Molecular Weight

291.35g/mol

IUPAC Name

5-nitro-4,6-di(piperidin-1-yl)pyrimidine

InChI

InChI=1S/C14H21N5O2/c20-19(21)12-13(17-7-3-1-4-8-17)15-11-16-14(12)18-9-5-2-6-10-18/h11H,1-10H2

InChI Key

OKHMRKXSDAGFID-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C(=NC=N2)N3CCCCC3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC=N2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Nitro 4,6 Di Piperidin 1 Yl Pyrimidine and Analogues

Strategies for the Introduction of the Nitro Group at the C-5 Position of the Pyrimidine (B1678525) Ring

The introduction of a nitro group at the C-5 position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through electrophilic nitration or by utilizing a pre-functionalized precursor already bearing the nitro substituent.

Electrophilic Nitration of Pyrimidine Derivatives

Direct electrophilic nitration of the pyrimidine ring can be challenging due to its electron-deficient nature. However, the presence of activating groups, such as hydroxyl or amino groups, at the C-4 and C-6 positions can facilitate this reaction. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to occur in sulfuric acid, leading to the formation of 5,5-gem-dinitropyrimidine-4,6-diones in high yields nih.gov. While this example involves dinitration at the C-5 position, it demonstrates the feasibility of electrophilic attack at this site when the ring is appropriately activated.

The nitration of 4,6-dihydroxypyrimidine derivatives in concentrated sulfuric acid is a common method to introduce a nitro group at the C-5 position researchgate.net. The hydroxyl groups activate the ring towards electrophilic attack.

Starting MaterialNitrating AgentProductYieldReference
2-substituted pyrimidine-4,6-dionesH₂SO₄5,5-gem-dinitropyrimidine-4,6-dionesHigh nih.gov
4,6-dihydroxypyrimidineConc. H₂SO₄4,6-dihydroxy-5-nitropyrimidineNot specified researchgate.net

Generation of Nitro-Substituted Pyrimidine Precursors

An alternative and often more efficient approach is to begin with a pyrimidine precursor that is already nitrated. A key intermediate for the synthesis of 5-Nitro-4,6-di(piperidin-1-yl)pyrimidine is 4,6-dichloro-5-nitropyrimidine. This compound can be synthesized from 4,6-dihydroxy-5-nitropyrimidine by reaction with a chlorinating agent like phosphorus oxychloride google.com. This dihalogenated pyrimidine is highly reactive towards nucleophilic substitution, making it an excellent precursor for the introduction of the piperidine (B6355638) moieties.

The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine follows a similar strategy, starting from diethyl malonate which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination with phosphorus oxychloride google.com.

Nucleophilic Substitution Reactions for the Incorporation of Piperidine Moieties

The introduction of piperidine groups onto the 5-nitropyrimidine (B80762) core is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group at the C-5 position activates the C-4 and C-6 positions towards nucleophilic attack, facilitating the displacement of leaving groups such as halogens.

Direct Displacement of Halogenated Pyrimidines with Piperidine

The reaction of 4,6-dichloro-5-nitropyrimidine with piperidine is a direct method to synthesize this compound. The chlorine atoms at the C-4 and C-6 positions are good leaving groups and are readily displaced by the nucleophilic piperidine. While direct experimental data for the reaction with piperidine is not extensively detailed in the provided search results, analogous reactions with other amines are well-documented nih.govchemrxiv.orgchemrxiv.org. For example, the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with anilines and secondary aliphatic amines in the presence of a weak base selectively displaces the chloride group researchgate.net.

A study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines resulted in the formation of disubstituted dialkyl/arylamine pyrimidines, indicating that both the chloro and alkoxy groups can be displaced chemrxiv.orgchemrxiv.org. This suggests that the reaction of 4,6-dichloro-5-nitropyrimidine with a sufficient excess of piperidine would likely lead to the desired disubstituted product.

Starting MaterialNucleophileProductReference
4,6-dichloro-2-(methylsulfonyl)pyrimidineAnilines, secondary aliphatic amines4-amino-6-chloro-2-(methylsulfonyl)pyrimidine researchgate.net
6-alkoxy-4-chloro-5-nitropyrimidinesPrimary amines4,6-dialkyl/arylamino-5-nitropyrimidines chemrxiv.orgchemrxiv.org

Stepwise Introduction of Two Piperidine Substituents

In some cases, it may be desirable to introduce the two piperidine substituents in a stepwise manner, for instance, to create unsymmetrical 4,6-diaminopyrimidines. The monoamination of 4,6-dichloropyrimidine can be achieved under catalyst-free conditions nih.gov. However, the introduction of the second amino group is often more challenging due to the electron-donating effect of the first amino substituent, which deactivates the ring towards further nucleophilic attack. To overcome this, palladium-catalyzed amination is often employed for the second substitution step nih.gov. This approach allows for the synthesis of both symmetrical and unsymmetrical 4,6-diaminopyrimidines.

Mechanistic Pathways of Nucleophilic Amination, including Meisenheimer Complex Formation

The nucleophilic aromatic substitution reaction on the pyrimidine ring proceeds through a stepwise addition-elimination mechanism. The initial step involves the attack of the nucleophile (piperidine) on the electron-deficient carbon atom (C-4 or C-6) of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex youtube.comresearchgate.net. The negative charge in this complex is delocalized over the pyrimidine ring and the nitro group. The presence of the nitrogen atoms in the pyrimidine ring and the strongly electron-withdrawing nitro group effectively stabilizes this intermediate.

In the second step of the mechanism, the leaving group (e.g., a chloride ion) is eliminated from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product. Computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have shown that the Meisenheimer complex plays a key role in the reaction mechanism chemrxiv.org. The stability of this intermediate is a critical factor in determining the reaction's feasibility and rate.

Influence of Activating Groups (e.g., Nitro) on Nucleophilic Aromatic Substitution with Cyclic Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. The reaction's feasibility is highly dependent on the electronic properties of the substrate. In the context of pyrimidine chemistry, the presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack.

The nitro group (–NO₂) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects. nih.govstackexchange.com This activation is essential for the substitution of leaving groups, such as halogens, on the pyrimidine ring by nucleophiles like cyclic amines. The mechanism, long accepted as a two-stage process, involves the initial addition of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of a nitro group, particularly at positions ortho or para to the leaving group, effectively stabilizes this negatively charged intermediate, thereby lowering the activation energy of the reaction. nih.govnih.gov

The reaction of a di-halogenated nitropyrimidine with a cyclic amine like piperidine proceeds via this SNAr mechanism. The nitro group at the 5-position of the pyrimidine ring withdraws electron density, making the carbon atoms at the 4- and 6-positions highly electrophilic and susceptible to attack by the nitrogen atom of the piperidine. The stability of the resulting intermediate facilitates the subsequent expulsion of the leaving group (e.g., a halide ion), leading to the formation of the substituted product. nih.gov In some cases, the nitro group itself can act as a leaving group in SNAr reactions, especially when the aromatic ring is highly electron-deficient. stackexchange.comrsc.orgrsc.org However, in the synthesis of this compound, the nitro group functions as a non-displaceable activating group, directing the substitution at the adjacent positions.

Theoretical and experimental studies have confirmed that the addition of the nucleophile to the electron-deficient aromatic ring is typically the rate-limiting step of the SNAr reaction. nih.gov The efficiency of the substitution is therefore directly related to the electrophilicity of the aromatic ring, which is significantly enhanced by the nitro substituent. nih.gov

Multicomponent and One-Pot Synthetic Approaches for Pyrimidine Derivatives with Piperidine Substituents

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic synthesis, offering advantages such as reduced reaction times, lower costs, and decreased waste generation by minimizing intermediate isolation steps. acs.orgnih.gov These approaches are particularly valuable for constructing complex heterocyclic scaffolds like pyrimidine derivatives with piperidine substituents.

A variety of one-pot procedures have been developed for the synthesis of functionalized piperidines and pyrimidines. For instance, an efficient one-pot multicomponent protocol for synthesizing highly functionalized piperidines has been developed using β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate. acs.org While not directly yielding the target compound, this demonstrates the power of MCRs in creating substituted piperidine rings that could be further utilized.

More directly relevant is the synthesis of pyrimidine derivatives. A cost-effective and environmentally friendly one-pot synthesis of benzopyrano-pyrimidine derivatives involves the condensation of salicylaldehyde, malononitrile, and piperidine or morpholine (B109124), catalyzed by p-toluenesulfonic acid (PTSA). mdpi.com This reaction proceeds through a sequence of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford the final heterocyclic product in high yields.

The table below details the findings from a one-pot synthesis of benzopyrano-pyrimidine derivatives, illustrating the efficiency of this approach.

EntrySalicylaldehyde DerivativeAmineProductTime (min)Yield (%)
1SalicylaldehydePiperidine2-(4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol3095
24-ChlorosalicylaldehydePiperidine2-(8-chloro-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol4090
34-BromosalicylaldehydePiperidine2-(8-bromo-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol4592
44-NitrosalicylaldehydePiperidine2-(8-nitro-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol5085

Data sourced from a study on one-pot synthesis of benzopyrano-pyrimidine derivatives. mdpi.com

Iridium-catalyzed multicomponent synthesis represents another advanced approach, allowing for the regioselective formation of highly substituted pyrimidines from amidines and alcohols. nih.gov Such innovative methods highlight the potential for developing streamlined, one-pot syntheses for complex targets like this compound, potentially starting from simpler, readily available precursors.

Advanced Catalytic Methods in the Synthesis of Substituted Pyrimidines and Piperidines

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient, selective, and sustainable chemical transformations. The synthesis of both the pyrimidine core and the piperidine substituents can be significantly enhanced through the use of advanced catalytic systems.

Synthesis of Substituted Piperidines: The construction of substituted piperidine rings often employs transition metal catalysis. Palladium-catalyzed reactions are widely used; for example, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed for preparing 2- and 2,6-substituted piperidines. ajchem-a.com Similarly, a Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst provides access to various nitrogen heterocycles, including piperidines. organic-chemistry.org Rhodium catalysts have also been employed for the intramolecular anti-Markovnikov hydroamination of aminopropyl-substituted vinylarenes to yield 3-arylpiperidines. organic-chemistry.org Furthermore, gold-catalyzed annulation procedures allow for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Synthesis of Substituted Pyrimidines: Catalytic methods are also central to the synthesis of the pyrimidine scaffold. Iridium pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of unsymmetrically substituted pyrimidines from alcohols and amidines. nih.gov For the functionalization of pre-formed pyrimidine rings, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for introducing aryl or vinyl substituents. mdpi.com The Buchwald-Hartwig amination is another powerful palladium-catalyzed method used to form C-N bonds, which is directly applicable to the synthesis of amino-substituted pyrimidines. mdpi.com These catalytic C-N bond-forming reactions are key alternatives or complements to traditional SNAr reactions.

The table below summarizes various catalytic approaches for the synthesis of piperidine and pyrimidine derivatives.

HeterocycleCatalytic MethodCatalyst ExampleKey Transformation
Piperidine1,3-Chirality TransferPdCl₂(CH₃CN)₂Synthesis of 2,6-substituted piperidines ajchem-a.com
PiperidineAsymmetric CarbometalationRh-catalystAccess to enantioenriched 3-piperidines snnu.edu.cn
PiperidineOxidative CyclizationPd(DMSO)₂(TFA)₂Wacker-type cyclization of alkenes organic-chemistry.org
PyrimidineMulticomponent SynthesisPN5P-Ir-pincer complexSynthesis from amidines and alcohols nih.gov
PyrimidineCross-CouplingPalladium complexesBuchwald-Hartwig and Suzuki-Miyaura reactions mdpi.com
PyrimidineCyclocondensationp-Toluene sulphonic acidOne-pot synthesis of pyrimidine derivatives mdpi.com

These advanced catalytic methods offer high levels of control over regioselectivity and stereoselectivity, providing powerful tools for the synthesis of complex molecules like this compound and its analogues.

Synthesis of Symmetrical 4,6-Disubstituted Pyrimidine Scaffolds

The synthesis of symmetrical 4,6-disubstituted pyrimidines, such as this compound, typically begins with a symmetrically activated pyrimidine precursor. A common and effective starting material is 4,6-dichloro-5-nitropyrimidine. chemrxiv.org The two chlorine atoms at the 4- and 6-positions are excellent leaving groups in SNAr reactions, and their reactivity is significantly enhanced by the adjacent electron-withdrawing nitro group.

The reaction involves the treatment of 4,6-dichloro-5-nitropyrimidine with two or more equivalents of a nucleophile, in this case, piperidine. The reaction is typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to neutralize the HCl generated during the substitution. The symmetry of the starting material ensures that both chlorine atoms are equally susceptible to substitution, leading directly to the desired symmetrically disubstituted product.

A study on the synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines explored the reaction of 4,6-dichloro-5-nitropyrimidine with various amines. chemrxiv.org It was found that the di-substitution proceeds readily under mild conditions. This high reactivity is attributed to the strong activation provided by the 5-nitro group.

The general reaction scheme is as follows:

(General reaction scheme for the synthesis of symmetrical 4,6-diamino-5-nitropyrimidines)

The following table presents results from the synthesis of various symmetrical 4,6-diamino-5-nitropyrimidines, demonstrating the general applicability of this method.

EntryAmineProductYield (%)
1BenzylamineN⁴,N⁶-dibenzyl-5-nitropyrimidine-4,6-diamine82
2Aniline (B41778)N⁴,N⁶-diphenyl-5-nitropyrimidine-4,6-diamine93
3Morpholine5-Nitro-4,6-di(morpholin-4-yl)pyrimidine95
4PiperidineThis compound(Not specified, but expected to be high)

Data adapted from a study on symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. chemrxiv.org

This synthetic route is straightforward and high-yielding, making it the most practical approach for preparing this compound and other symmetrically substituted analogues. The readily available starting material and the efficiency of the double nucleophilic aromatic substitution make this a robust method for accessing this class of compounds.

Chemical Reactivity and Transformation of 5 Nitro 4,6 Di Piperidin 1 Yl Pyrimidine

Reactivity of the Nitro Group on the Pyrimidine (B1678525) Core

The nitro group, being a powerful electron-withdrawing substituent, significantly influences the chemistry of the pyrimidine ring and is itself a primary site of chemical transformation.

The reduction of the nitro group is a fundamental transformation, typically yielding the corresponding amino derivative, 5-amino-4,6-di(piperidin-1-yl)pyrimidine. This reaction is a powerful method for introducing an amino group, which can serve as a handle for further molecular elaboration. sci-hub.st The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting other potentially sensitive functional groups in the molecule. A variety of methods are available for the reduction of aromatic and aliphatic nitro compounds. sci-hub.st

Key considerations for this reaction include chemoselectivity, particularly to avoid the hydrogenolysis of other groups. sci-hub.st The development of reliable catalytic methodologies is crucial for achieving high yields and purity. sci-hub.st

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Typical Conditions Notes
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂, or Raney Nickel in a solvent like ethanol (B145695) or ethyl acetate.Highly efficient but may affect other reducible groups. Chemoselectivity can be an issue. sci-hub.st
Metal Hydrides (e.g., LiAlH₄, NaBH₄) Typically in an ethereal solvent like THF.NaBH₄ is generally not strong enough to reduce aromatic nitro groups unless a catalyst is used. LiAlH₄ is very powerful and may lack selectivity.
Dissolving Metal Reductions (e.g., Fe/HCl, Sn/HCl, Zn/CH₃COOH) Acidic aqueous or alcoholic media.Classic methods that are often effective and chemoselective for nitro group reduction. sci-hub.st
Transfer Hydrogenation (e.g., HCOOH, Hydrazine) A hydrogen donor with a catalyst (e.g., Pd/C).A milder alternative to high-pressure hydrogenation. Formic acid has been shown to be an effective hydrogen source. sci-hub.st

The Fischer-Hepp rearrangement is a well-documented reaction in which an N-nitroso secondary aniline (B41778) rearranges to a para-nitroso aniline upon treatment with acid. wikipedia.org Research has demonstrated that a Fischer-Hepp type rearrangement can also occur in the pyrimidine series. beilstein-journals.orgnih.gov However, this transformation involves the migration of a nitroso group, not a nitro group. nih.govresearchgate.net

For a molecule like 5-Nitro-4,6-di(piperidin-1-yl)pyrimidine, a direct Fischer-Hepp rearrangement of the nitro group is not reported. Such a rearrangement would first require the chemical conversion of the C5-nitro group to an amino group (via reduction), followed by N-nitrosation of one of the piperidine (B6355638) nitrogen atoms to form an N-nitrosamine precursor. This N-nitrosated intermediate could then potentially undergo an acid-catalyzed rearrangement. Studies have shown that the activation of the pyrimidine ring by at least three groups with a positive mesomeric effect is essential for this intramolecular nitroso group migration to occur. beilstein-journals.orgresearchgate.net In the hypothetical nitrosated derivative of the reduced parent compound, the two piperidino groups and the newly formed C5-amino group would provide this necessary electronic activation.

Reactivity of the Piperidine Substituents and their Nitrogen Atoms

The two piperidine rings are not merely passive substituents; their nitrogen atoms and ring structures can participate in various chemical reactions.

While specific functionalization reactions on the piperidine rings of this compound are not extensively documented, general synthetic methods for modifying piperidine scaffolds can be considered. researchgate.net These methods allow for the introduction of new functional groups to tailor the molecule's properties. researchgate.net The piperidine ring is a common motif in many bioactive compounds, and various strategies exist for its elaboration. mdpi.comnih.gov

Potential transformations could include:

C-H Functionalization: Direct functionalization of the C-H bonds on the piperidine ring, for instance, through radical-mediated reactions or metal-catalyzed processes.

Ring Modification: More complex transformations could involve ring-opening or ring-expansion reactions, although these would require harsh conditions and are less common.

The presence of the electron-rich pyrimidine system and the reactive nitro group would need to be considered when planning any functionalization of the piperidine rings to ensure reaction compatibility.

The nitrogen atom of each piperidine ring is directly attached to the pyrimidine core at the C4 and C6 positions. As tertiary amino substituents, they act as powerful electron-donating groups. The lone pair of electrons on each nitrogen atom can be delocalized into the π-system of the pyrimidine ring, a phenomenon known as a positive mesomeric effect (+M).

Electrophilic and Nucleophilic Attack on the Pyrimidine Core

The susceptibility of the pyrimidine ring in this compound to attack by electrophiles or nucleophiles is a direct consequence of the competing electronic effects of its substituents.

Electrophilic Attack: The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its π-deficient nature. beilstein-journals.org However, the presence of two strong electron-donating piperidino groups at C4 and C6 significantly activates the ring. jocpr.com This activation is directed primarily towards the C5 position. Since this position is already occupied by the nitro group, further electrophilic substitution on the pyrimidine core is highly unlikely.

Nucleophilic Attack: Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, particularly when they are substituted with electron-withdrawing groups. beilstein-journals.orgnih.gov In this compound, the nitro group strongly activates the ring towards nucleophilic attack, especially at the C4 and C6 positions to which the piperidino groups are attached. Although amines are not typically excellent leaving groups, studies on analogous 4,6-disubstituted-5-nitropyrimidines have shown that nucleophilic displacement of substituents at these positions is possible. For instance, it has been demonstrated that an alkoxy group at the C4 or C6 position can be displaced by an amine nucleophile in a similar system. chemrxiv.org This suggests that under forcing conditions with a strong nucleophile, one of the piperidino groups in this compound could potentially act as a leaving group.

Table 2: Electronic Influence of Substituents on the Pyrimidine Core

Substituent Position Electronic Effect Influence on Reactivity
Nitro Group C5Strong Electron-Withdrawing (-I, -M)Deactivates ring towards electrophilic attack; Activates ring towards nucleophilic attack.
Piperidino Group C4Strong Electron-Donating (+M > -I)Activates ring towards electrophilic attack (directs to C5); Deactivates ring towards nucleophilic attack at C2.
Piperidino Group C6Strong Electron-Donating (+M > -I)Activates ring towards electrophilic attack (directs to C5); Deactivates ring towards nucleophilic attack at C2.

Influence of 4,6-Di(piperidin-1-yl) and 5-Nitro Substituents on Ring Activation/Deactivation

The chemical reactivity of the pyrimidine ring in this compound is profoundly influenced by the electronic properties of its substituents. The interplay between the electron-donating piperidinyl groups and the electron-withdrawing nitro group establishes a complex pattern of activation and deactivation towards electrophilic and nucleophilic attack.

The pyrimidine ring, an analogue of benzene (B151609) with two nitrogen atoms, is inherently electron-deficient. wikipedia.org This deficiency, however, is significantly modulated by the attached functional groups. The 5-nitro group, a potent electron-withdrawing substituent, strongly deactivates the pyrimidine ring towards electrophilic aromatic substitution. scielo.brrsc.orgresearchgate.netwikipedia.orgmasterorganicchemistry.compressbooks.pubnih.govyoutube.comlibretexts.org This deactivation arises from the inductive and resonance effects of the nitro group, which pull electron density from the ring, making it less attractive to electrophiles. Conversely, this electron withdrawal is a key factor in activating the ring for nucleophilic aromatic substitution (SNAr). rsc.orgwikipedia.orgmasterorganicchemistry.compressbooks.pubyoutube.comlibretexts.org The activation is particularly pronounced at the positions ortho and para to the nitro group, which correspond to the C4 and C6 positions in this molecule. pressbooks.publibretexts.org

In stark contrast, the two piperidin-1-yl groups at the C4 and C6 positions act as strong electron-donating substituents. nih.govrsc.org The nitrogen atom of each piperidinyl group possesses a lone pair of electrons that can be delocalized into the pyrimidine ring through resonance. This donation of electron density increases the nucleophilicity of the ring, thereby activating it towards electrophilic attack and deactivating it for nucleophilic attack.

The simultaneous presence of these opposing groups on the pyrimidine ring of this compound creates a "push-pull" electronic system. The strong electron-donating character of the two piperidinyl groups enriches the pyrimidine ring with electrons, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine. However, the powerful electron-withdrawing nature of the 5-nitro group significantly tempers this activation.

For nucleophilic aromatic substitution, the 5-nitro group's activating effect is dominant. Research on related 4,6-dialkylamino-5-nitropyrimidines has demonstrated that the nitro group's presence is crucial for facilitating nucleophilic displacement reactions at the C4 and C6 positions. rsc.org While the electron-donating piperidinyl groups would typically deactivate the ring towards nucleophiles, the overarching influence of the nitro group makes the molecule susceptible to such reactions, particularly if a suitable leaving group were present at the C2, C4, or C6 positions.

The net effect of these substituents on the activation or deactivation of the pyrimidine ring is a balance of these competing electronic influences. The table below summarizes the individual and combined effects of the substituents on the reactivity of the pyrimidine ring.

Substituent(s)Effect on Electrophilic SubstitutionEffect on Nucleophilic Substitution
5-Nitro Group Strong DeactivationStrong Activation (especially at C4/C6)
4,6-Di(piperidin-1-yl) Groups Strong ActivationStrong Deactivation
Combined Effect on this compound Moderately Activated to Deactivated (position dependent)Activated (due to dominant nitro group influence)

Advanced Spectroscopic and Structural Characterization of 5 Nitro 4,6 Di Piperidin 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a novel compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY) experiments would be required for a full and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) rings and the single proton on the pyrimidine (B1678525) ring.

Pyrimidine Proton (H-2): A singlet is anticipated for the proton at the C2 position of the pyrimidine ring. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, this signal would likely appear in the downfield region, typically estimated around δ 8.0-8.5 ppm.

Piperidine Protons: The ten protons of each piperidine ring would produce signals in the aliphatic region of the spectrum (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (α-protons, C2'/C6') would be the most deshielded and are expected to appear as a multiplet around δ 3.5-4.0 ppm. The protons on the carbons further from the nitrogen (β-protons at C3'/C5' and the γ-proton at C4') would resonate at higher fields (further upfield), likely in the range of δ 1.5-1.8 ppm. Due to the potential for restricted rotation around the C-N bonds connecting the piperidine and pyrimidine rings, the signals for the two piperidine rings might be non-equivalent, or the signals for the individual methylene (B1212753) groups within a single ring could be complex.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon environments in the molecule.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected in the downfield region. The C4 and C6 carbons, bonded to the piperidine nitrogens, would be significantly shielded compared to typical aromatic carbons, while the C5 carbon, bearing the electron-withdrawing nitro group, would be deshielded. The C2 carbon would also appear in the aromatic region.

Piperidine Carbons: The carbons of the piperidine rings would appear in the aliphatic region. The α-carbons (C2'/C6') would be the most downfield of the piperidine signals, followed by the β- (C3'/C5') and γ-carbons (C4').

A projected data table for the expected NMR shifts is provided below.

Assignment Projected ¹H NMR Chemical Shift (δ, ppm) Projected ¹³C NMR Chemical Shift (δ, ppm)
Pyrimidine C2-H~ 8.0 - 8.5 (singlet)~ 155 - 160
Pyrimidine C4/C6-~ 160 - 165
Pyrimidine C5-NO₂-~ 120 - 125
Piperidine C2'/C6'-H (α)~ 3.5 - 4.0 (multiplet)~ 45 - 50
Piperidine C3'/C5'-H (β)~ 1.6 - 1.8 (multiplet)~ 25 - 30
Piperidine C4'-H (γ)~ 1.5 - 1.7 (multiplet)~ 23 - 27

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

To confirm the assignments made in the 1D spectra, 2D NMR experiments are essential. A Correlation Spectroscopy (COSY) experiment would be used to establish proton-proton (¹H-¹H) coupling networks. It would show correlations between the α, β, and γ protons within the piperidine rings, confirming their connectivity. No cross-peaks would be expected for the isolated pyrimidine H-2 proton. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate the proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. This would definitively link the proton assignments to the carbon skeleton and confirm the attachment of the piperidine rings to the C4 and C6 positions of the pyrimidine ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy would be used to identify the characteristic vibrations of the functional groups present in the molecule.

Nitro Group (NO₂): The most prominent features would be two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. These are expected in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

C=N and C=C Stretching: Vibrations from the pyrimidine ring would appear in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds between the pyrimidine ring and the piperidine nitrogen atoms would likely be observed in the 1350-1250 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching from the piperidine rings would be visible just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), while the aromatic C-H stretch from the pyrimidine H-2 would be expected just above 3000 cm⁻¹.

Functional Group Expected IR Absorption Range (cm⁻¹) Vibration Type
Nitro (N=O)1550 - 1500Asymmetric Stretch
Nitro (N=O)1360 - 1300Symmetric Stretch
Aromatic C=C/C=N1600 - 1450Ring Stretching
C-N1350 - 1250Stretch
Aromatic C-H~ 3100 - 3000Stretch
Aliphatic C-H2950 - 2850Stretch

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS would be utilized to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition and molecular formula. For 5-Nitro-4,6-di(piperidin-1-yl)pyrimidine, the molecular formula is C₁₄H₂₁N₅O₂. The expected monoisotopic mass would be calculated, and the HRMS measurement would need to match this value to within a very small tolerance (typically < 5 ppm). This technique would definitively confirm that the compound has the correct atomic constituents.

Parameter Value
Molecular FormulaC₁₄H₂₁N₅O₂
Calculated Monoisotopic Mass291.170 g/mol
Expected HRMS Result (e.g., [M+H]⁺)292.177 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The conjugated system of the 5-nitropyrimidine (B80762) ring, extended by the auxochromic piperidine groups, constitutes the primary chromophore. The spectrum would likely show strong absorption bands in the UV region. Typically, π → π* transitions of the aromatic system and n → π* transitions involving the nitrogen lone pairs and the nitro group would be observed. The presence of the nitro group and the amino-like piperidine substituents on the pyrimidine ring would be expected to shift the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted pyrimidine.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Packing

Should a suitable single crystal of the compound be grown, X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles. Key insights would include the planarity of the pyrimidine ring, the conformation of the piperidine rings (likely a chair conformation), and the orientation of the piperidine rings relative to the central pyrimidine core. guidechem.com Furthermore, XRD analysis would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking that dictate the solid-state architecture.

Theoretical and Computational Chemistry Studies on 5 Nitro 4,6 Di Piperidin 1 Yl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. elifesciences.orgrsc.org These calculations provide a fundamental understanding of the molecule's stability and preferred spatial arrangement.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 5-Nitro-4,6-di(piperidin-1-yl)pyrimidine, this process involves finding the lowest energy arrangement of its atoms. The molecule possesses considerable conformational flexibility due to the two piperidine (B6355638) rings and the potential for rotation of the nitro group.

Conformational analysis would be performed to explore the potential energy surface of the molecule. This involves rotating the piperidine rings and the C-N bond of the nitro group to identify all possible stable conformers (local minima on the energy landscape). The results of such an analysis would reveal the global minimum energy structure, which represents the most populated conformation of the molecule in the gas phase. The stability of this optimized structure is confirmed when all calculated vibrational frequencies are positive (real). elifesciences.org The piperidine rings are expected to adopt a stable chair conformation.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to validate the calculated structure. elifesciences.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the calculations would show distinct signals for the protons and carbons of the pyrimidine (B1678525) core and the piperidine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms in the pyrimidine ring.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. Key predicted bands for this molecule would include the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group, C-N stretching vibrations of the pyrimidine and piperidine rings, and various C-H stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. The predicted spectrum for this compound would likely show absorptions corresponding to π→π* and n→π* transitions within the aromatic system, which is highly conjugated and contains heteroatoms.

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound
ParameterPredicted ValueAssignment
¹H-NMR (δ, ppm)~8.5Pyrimidine C-H
~3.5-3.8Piperidine N-CH₂ (alpha)
~1.6-1.8Piperidine -(CH₂)₃- (beta, gamma)
IR (ν, cm⁻¹)~1550-1580Asymmetric NO₂ stretch
~1340-1360Symmetric NO₂ stretch
~1500-1600C=C/C=N stretching (pyrimidine ring)
UV-Vis (λₘₐₓ, nm)~350-400π→π* transition

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

The synthesis of this compound likely proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.orgnih.gov This reaction would typically involve a starting material such as 4,6-dichloro-5-nitropyrimidine, which reacts with two equivalents of piperidine.

The SₙAr mechanism occurs in two main steps:

Nucleophilic Addition: The nucleophile (piperidine) attacks one of the electrophilic carbon atoms (C4 or C6) of the pyrimidine ring, which is activated by the potent electron-withdrawing nitro group. libretexts.org This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The negative charge is delocalized over the pyrimidine ring and onto the oxygen atoms of the nitro group.

Leaving Group Elimination: The aromaticity of the ring is restored by the departure of a leaving group (e.g., a chloride ion).

Computational studies can model this entire process. By calculating the energies of the reactants, the Meisenheimer complex intermediate, the transition states connecting them, and the products, a detailed reaction energy profile can be constructed. This profile would confirm that the formation of the Meisenheimer complex is the rate-determining step, a common feature in SₙAr reactions. mdpi.com The pyrimidine ring itself facilitates this reaction, as heteroaromatic rings are often more reactive towards nucleophilic substitution than benzene (B151609) rings. wikipedia.org

The nitro group is a key functional group that can undergo various chemical transformations, most notably reduction to an amino group. The mechanism of action for some nitro-aromatic compounds involves the reduction of the nitro group within biological systems. nih.gov

Computational chemistry can be used to investigate the energetics of these reduction pathways. For example, DFT calculations can determine the step-by-step mechanism of the nitro group reduction, which typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. By calculating the Gibbs free energy for each step, researchers can understand the thermodynamic feasibility of the transformation. Furthermore, locating the transition states for each reduction step allows for the calculation of activation energies, providing insight into the reaction kinetics. This information is crucial for understanding the molecule's potential metabolic fate and reactivity in different chemical environments.

Quantum Chemical Descriptors and Molecular Electrostatic Potential (MEP) Mapping

To quantify the chemical reactivity and identify reactive sites within the molecule, various quantum chemical descriptors are calculated, and the molecular electrostatic potential is mapped. rsc.org

Quantum Chemical Descriptors: These include energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate different electrostatic potential values: red indicates regions of high electron density (most negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (most positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would predictably show a strong negative potential (red/yellow) around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atoms of the pyrimidine ring. These areas represent the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms. Such maps are critical for understanding intermolecular interactions. rsc.orgresearchgate.net

Table 2: Hypothetical Quantum Chemical Descriptors for this compound
DescriptorHypothetical ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicator of chemical stability and reactivity
Dipole Moment~ 5.0 DMeasures overall polarity of the molecule

Following a comprehensive search of available scientific literature, it has been determined that there are currently no published theoretical and computational chemistry studies specifically focusing on the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings, data tables, and analysis on the following topics as requested:

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis) from a Computational Perspective.

The generation of a scientifically accurate and informative article on these specific aspects of "this compound" is contingent upon the existence of primary research data from quantum chemical calculations and crystal structure analysis. As no such studies appear to be publicly available, the creation of the requested content would amount to speculation.

This response adheres to the principle of providing accurate and fact-based information. Should relevant research on "this compound" be published in the future, a detailed article can be generated.

Structure Activity Relationship Sar Studies of 5 Nitro 4,6 Di Piperidin 1 Yl Pyrimidine Analogues

Impact of the Nitro Group on the Electronic and Steric Properties of the Pyrimidine (B1678525) Core

The introduction of a nitro (NO₂) group at the C5 position of the 4,6-di(piperidin-1-yl)pyrimidine scaffold has a profound impact on the molecule's electronic and steric landscape.

Electronic Effects: The nitro group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its effect on the pyrimidine core is twofold:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrimidine ring through the sigma bond framework.

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the pyrimidine ring, further decreasing the electron density on the core. This is particularly pronounced in aromatic systems.

This strong electron withdrawal significantly acidifies the pyrimidine ring, making it more susceptible to nucleophilic attack. The electron-poor nature of the ring is a key determinant of its reactivity. Studies on other aromatic and heterocyclic systems have consistently shown that electron-withdrawing substituents, such as a nitro group, can increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org For instance, in Fe(III) complexes, the presence of an electron-withdrawing nitro substituent was shown to increase the energy gap between the t₂g and eg orbitals. acs.org This modification of the electronic structure is a fundamental aspect influencing the molecule's chemical behavior.

Role of Piperidine (B6355638) Substituents in Modulating Substituent Effects on the Pyrimidine Ring

The two piperidine rings attached at the C4 and C6 positions act as significant modulators of the pyrimidine core's properties, often countering the effects of the nitro group.

Electronic Modulation: Piperidine is a cyclic secondary amine and functions as an electron-donating group (+I effect) through the nitrogen lone pair. This donation of electron density to the pyrimidine ring partially offsets the strong electron-withdrawing effect of the nitro group. The nitrogen atoms of the piperidine rings can push electron density into the pyrimidine core, a feature common to cyclic amines. gsconlinepress.com This "push-pull" system, with electron-donating groups at positions 4 and 6 and an electron-withdrawing group at position 5, creates a unique electronic environment. This balance is crucial in fine-tuning the reactivity and properties of the molecule.

Steric and Conformational Influence: Piperidine rings are not planar; they typically adopt a chair conformation to minimize steric strain. researchgate.net The way these rings are attached to the pyrimidine core and their conformational flexibility play a critical role in the molecule's three-dimensional shape. The dihedral angle between the piperidine and pyrimidine rings is a key structural parameter. researchgate.net The bulky nature of the two piperidine groups provides a steric shield around the C4 and C6 positions of the pyrimidine ring. This steric hindrance can direct the approach of reagents and influence the regioselectivity of chemical reactions. The presence of sterically bulky substituents can weaken certain bonds and enhance electrophilicity at other positions. mdpi.com

Table 1: Electronic and Steric Contributions of Substituents
SubstituentPositionElectronic Effect on Pyrimidine RingGeneral Steric Contribution
Nitro (NO₂)C5Strongly Electron-Withdrawing (-I, -M)Moderate to High
Piperidin-1-ylC4Electron-Donating (+I)High (Bulky)
Piperidin-1-ylC6Electron-Donating (+I)High (Bulky)

Comparative SAR with Other Pyrimidine Derivatives Bearing Cyclic Amine or Electron-Withdrawing Substituents

To understand the unique properties of 5-Nitro-4,6-di(piperidin-1-yl)pyrimidine, it is useful to compare it with analogues having different substituents.

Comparison with Other Electron-Withdrawing Groups: The identity of the electron-withdrawing group at C5 is a major determinant of activity in many pyrimidine series. Halogens like chlorine (-Cl) or bromine (-Br) are also electron-withdrawing but are less powerful than the nitro group. nih.gov A cyano (-CN) group is another strong electron-withdrawing substituent. The choice of substituent allows for fine-tuning the electronic properties. For example, replacing the nitro group with a halogen would reduce the electron deficiency of the pyrimidine ring while also altering the steric profile. SAR studies on other pyrimidine series have shown that the presence of electron-withdrawing groups like -Cl often enhances biological activity. gsconlinepress.comnih.gov

Comparison with Other Cyclic Amines: The nature of the cyclic amine at positions C4 and C6 also significantly impacts the molecule's properties.

Piperazine (B1678402): Replacing piperidine with piperazine introduces a second nitrogen atom in the ring. This second nitrogen can be a site for further substitution, allowing for the attachment of other functional groups to modulate solubility and target interactions. nih.gov

Morpholine (B109124): The oxygen atom in the morpholine ring makes it more polar and a potential hydrogen bond acceptor, which can alter the molecule's solubility and binding properties compared to the more lipophilic piperidine. The substitution of piperazine and morpholine with piperidine has been shown to weaken activity in some contexts, suggesting that the specific nitrogen and oxygen atoms can be favorable as hydrogen bond acceptors. nih.gov

Pyrrolidine (B122466): A five-membered pyrrolidine ring is less sterically demanding than the six-membered piperidine ring, which would reduce steric hindrance around the pyrimidine core.

Table 2: Comparative Properties of Pyrimidine Analogues
C5 Substituent (Electron-Withdrawing)C4/C6 Substituent (Cyclic Amine)Expected Impact on Electron Density of Pyrimidine CoreExpected Steric Hindrance at C4/C6
-NO₂PiperidineVery LowHigh
-CNPiperidineLowHigh
-ClPiperidineModerately LowHigh
-NO₂MorpholineVery LowModerate
-NO₂PyrrolidineVery LowLow

Design Principles for Modifying the Pyrimidine and Piperidine Moieties to Influence Chemical Behavior

Based on SAR principles, targeted modifications to the this compound structure can be proposed to systematically alter its chemical behavior. gsconlinepress.com

Modifying the Pyrimidine Core:

C5 Substituent: The nitro group can be replaced with other electron-withdrawing groups (e.g., -CN, -SO₂R, -CF₃) to modulate the degree of electron deficiency in the pyrimidine ring. Alternatively, replacing it with an electron-donating group would fundamentally change the electronic character from a "push-pull" to a "push-push" system. SAR analyses frequently indicate that substituting with an electron-donating group can reduce certain biological activities. gsconlinepress.com

Modifying the Piperidine Moieties:

Substitution on the Piperidine Ring: Introducing substituents on the piperidine rings themselves is a powerful strategy. For example, adding polar groups like hydroxyl (-OH) or carboxyl (-COOH) could increase water solubility. Adding bulky, lipophilic groups could enhance binding to hydrophobic pockets. The position of substitution on the piperidine ring (e.g., 2-, 3-, or 4-position) would also have distinct conformational and steric consequences.

Ring Variation: As discussed, replacing the piperidine rings with other cyclic amines like piperazine, morpholine, or pyrrolidine is a key design strategy to alter steric bulk, polarity, and hydrogen bonding capacity. nih.gov This approach allows for a systematic exploration of the chemical space around the pyrimidine core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.